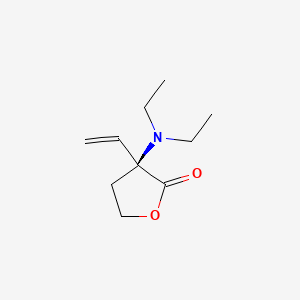
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is a chemical compound with a unique structure that includes a diethylamino group and an ethenyl group attached to an oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one typically involves the reaction of diethylamine with an appropriate oxolanone precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve steps such as purification and isolation of the final product to ensure its purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated systems for reaction monitoring and control, as well as advanced purification techniques to achieve high-quality products.
化学反応の分析
Types of Reactions
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diethylamino and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxolanone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxolanone compounds.
科学的研究の応用
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and products, leveraging its unique chemical properties.
作用機序
The mechanism of action of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group and ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3S)-3-(dimethylamino)-3-ethenyloxolan-2-one
- (3S)-3-(diethylamino)-3-propyloxolan-2-one
- (3S)-3-(diethylamino)-3-butyloxolan-2-one
Uniqueness
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. The presence of the ethenyl group, in particular, provides opportunities for unique chemical reactions and interactions that are not possible with other similar compounds.
特性
CAS番号 |
79987-60-3 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one |
InChI |
InChI=1S/C10H17NO2/c1-4-10(11(5-2)6-3)7-8-13-9(10)12/h4H,1,5-8H2,2-3H3/t10-/m1/s1 |
InChIキー |
XKCASSSXWKDNEL-SNVBAGLBSA-N |
SMILES |
CCN(CC)C1(CCOC1=O)C=C |
異性体SMILES |
CCN(CC)[C@@]1(CCOC1=O)C=C |
正規SMILES |
CCN(CC)C1(CCOC1=O)C=C |
Key on ui other cas no. |
79987-60-3 |
同義語 |
ethylene-vinyl-N,N,-diethylglycinate copolymer EVG-COPOLYMER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















